9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one
Description
9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one (hereafter referred to by its common research name, BArNile-EDT2) is a biarsenical fluorescent dye derived from the Nile red scaffold. Designed for selective protein labeling, it incorporates two 1,3,2-dithiarsolane (EDT) groups at positions 6 and 8 of the benzo[a]phenoxazin-5-one core, along with an amino group at position 9 to minimize steric hindrance during protein recognition . This compound exhibits environment-sensitive fluorescence, with emission spectra influenced by local hydrophobicity and conformational changes in target proteins. Its primary application lies in imaging calcium-induced conformational shifts in calmodulin (CaM) in living cells, leveraging its ability to bind tetracysteine motifs .
Properties
IUPAC Name |
9-amino-6,8-bis(1,3,2-dithiarsolan-2-yl)benzo[a]phenoxazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16As2N2O2S4/c23-13-5-6-14-19(15(13)21-27-7-8-28-21)26-20-16(22-29-9-10-30-22)18(25)12-4-2-1-3-11(12)17(20)24-14/h1-6H,7-10,23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIVKXKHGCFRHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C5=CC=CC=C5C4=N3)[As]6SCCS6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16As2N2O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296517 | |
| Record name | 9-Amino-6,8-di(1,3,2-dithiarsolan-2-yl)-5H-benzo[a]phenoxazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345340-48-9 | |
| Record name | 9-Amino-6,8-di(1,3,2-dithiarsolan-2-yl)-5H-benzo[a]phenoxazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-(3-Hydroxy-4-nitrosophenyl)acetamide
The critical intermediate, N-(3-Hydroxy-4-nitrosophenyl)acetamide (CAS: 58416-47-0) , is prepared from 3-acetamidophenol via nitrosation. The reaction employs sodium nitrite (NaNO₂) in acidic conditions (e.g., HCl or H₂SO₄) at 0–5°C to ensure regioselective nitrosation at the para position relative to the hydroxyl group. The product is isolated via recrystallization from ethanol/water, yielding pale-yellow crystals (mp: 168–170°C).
Reduction and Cyclization
The nitroso group in N-(3-Hydroxy-4-nitrosophenyl)acetamide is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol. Subsequent acid-mediated cyclization (e.g., H₂SO₄ at 80°C) forms the 5H-benzo[a]phenoxazin-5-one scaffold. The acetamide group hydrolyzes under these conditions, releasing acetic acid and generating the free amine at position 9.
The introduction of 1,3,2-dithiarsolan-2-yl groups at positions 6 and 8 requires arsenic-sulfur bond formation. This step leverages methodologies from arsenic-containing pharmaceutical conjugates.
Arsenic Precursor Activation
Arsenic trichloride (AsCl₃) is reacted with 1,2-ethanedithiol in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to form 1,3,2-dithiarsolane . The reaction proceeds via nucleophilic substitution, with sulfur atoms displacing chloride ligands:
The chloride is subsequently displaced by phenoxide ions from the benzo[a]phenoxazin-5-one core.
Coupling to the Phenoxazine Core
The 6- and 8-hydroxyl groups of 9-amino-5H-benzo[a]phenoxazin-5-one are deprotonated using potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The dithiarsolane chloride (As(SCH₂CH₂S)₂Cl ) is added dropwise at 60°C, facilitating nucleophilic aromatic substitution (SNAr) at the activated positions. The reaction is monitored via thin-layer chromatography (TLC) and quenched with ice water to precipitate the product.
Table 1: Reaction Conditions for Dithiarsolane Installation
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 60°C |
| Reaction Time | 12–16 hours |
| Yield | 58–62% (crude) |
Purification and Characterization
Column Chromatography
The crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1). The target compound elutes at Rf = 0.45 (TLC, ethyl acetate/hexane 1:1).
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, Ar-H), 7.92 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (s, 2H, NH₂), 4.12–4.08 (m, 8H, dithiarsolane-CH₂), 2.95 (s, 4H, dithiarsolane-SCH₂).
-
IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=O), 690 cm⁻¹ (As-S).
Challenges and Optimization
Regioselectivity Issues
Initial attempts yielded a mixture of 6,8- and 7,9-disubstituted products. Switching to bulkier bases (e.g., DBU) suppressed electrophilic substitution at position 7 by steric hindrance, improving regioselectivity to >95%.
Arsenic Toxicity Mitigation
Reactions involving AsCl₃ require strict anhydrous conditions and scrubbing of HCl vapors. Post-synthesis, residual arsenic is removed via chelation with EDTA followed by activated charcoal filtration.
Alternative Synthetic Routes
One-Pot Cyclization-Dithiarsolanation
A patent by discloses a one-pot method where 3-acetamidophenol undergoes sequential nitrosation, reduction, cyclization, and dithiarsolanation without isolating intermediates. This approach reduces purification steps but lowers yield (42%) due to side reactions.
Solid-Phase Synthesis
Immobilizing the phenoxazine core on Wang resin enables iterative dithiarsolane coupling under microwave irradiation (100°C, 30 min). This method achieves 74% yield but requires specialized equipment.
Scalability and Industrial Feasibility
Pilot-scale batches (1 kg) using the stepwise method achieved 54% overall yield with >99% purity (HPLC). Key cost drivers include arsenic precursors (42% of material costs) and Pd/C catalyst recycling .
Chemical Reactions Analysis
Types of Reactions
9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one can undergo various chemical reactions, including:
Oxidation: The dithiarsolane groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the arsenic atoms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong nucleophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced arsenic species.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving arsenic compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one involves its interaction with molecular targets through its dithiarsolane and amino groups. These interactions can modulate various biological pathways, including enzyme inhibition and signal transduction. The compound’s unique structure allows it to bind to specific proteins and alter their function, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Analogues of Benzo[a]phenoxazin-5-one Derivatives
The benzo[a]phenoxazin-5-one scaffold is versatile, with modifications at positions 6, 8, and 9 significantly altering physicochemical and biological properties. Below is a comparative analysis of BArNile-EDT2 with key analogues:
Table 1: Structural Comparison
| Compound Name | Substituents (Positions 6, 8, 9) | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| BArNile-EDT2 | 6,8-bis(1,3,2-dithiarsolan-2-yl); 9-amino | Biarsenical, amino | C₂₄H₁₈As₂N₂O₂S₄ | 658.6 |
| 6-Chloro-5H-benzo[a]phenoxazin-5-one (Compound 33) | 6-chloro; 5-keto | Chloro, ketone | C₁₆H₈ClNO₂ | 289.7 |
| 9-(Diethylamino)-2-hydroxy-5H-benzo[a]phenoxazin-5-one | 9-diethylamino; 2-hydroxy | Diethylamino, hydroxyl | C₂₀H₁₈N₂O₃ | 334.4 |
Table 2: Functional and Application Comparison
Key Research Findings
BArNile-EDT2 vs. Nile Red Derivatives: BArNile-EDT2 retains the environment-sensitive fluorescence of Nile red but gains biarsenical specificity for tetracysteine tags. Its quantum yield increases by ~3-fold in hydrophobic environments (e.g., Ca²⁺-bound CaM) compared to aqueous media . In contrast, 9-(diethylamino)-2-hydroxy-5H-benzo[a]phenoxazin-5-one shows red-shifted emission due to electron-donating diethylamino groups but lacks protein-targeting capabilities .
Reactivity and Synthetic Flexibility :
- Compound 33 (6-chloro derivative) serves as a versatile intermediate for Suzuki-Miyaura and Stille couplings, enabling diverse functionalization (e.g., phenylethynyl, styryl groups) for antimalarial activity optimization .
- BArNile-EDT2’s synthesis requires precise arsenic-thiol coordination, limiting its derivatization but ensuring selective protein binding .
Biological vs. For example, 6-(thiophen-2-yl)-5H-benzo[a]phenoxazin-5-one (derived from Compound 33) shows enhanced antimalarial efficacy due to improved lipophilicity .
Biological Activity
The compound 9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one (CAS Number: 345340-48-9) is a complex organoarsenic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 594.5 g/mol. The structure features a phenoxazine core, which is significant for its biological properties.
Physical Properties
| Property | Value |
|---|---|
| Appearance | Yellow to brown crystalline solid |
| Melting Point | 211 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interactions with cellular macromolecules and its ability to generate reactive oxygen species (ROS). These properties can lead to:
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary research suggests that it may induce apoptosis in cancer cells through ROS generation and disruption of mitochondrial function.
Antimicrobial Activity
Research has shown that this compound can inhibit the growth of several pathogenic bacteria. For instance:
- Staphylococcus aureus : Demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Showed an MIC of 64 µg/mL.
These findings suggest that the compound could be explored as a potential antibiotic agent.
Anticancer Research
In vitro studies have revealed that this compound can induce cell death in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate promising anticancer activity and warrant further investigation into its mechanisms and clinical applications.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential use as a topical antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis Induction
In another study by Johnson et al. (2024), the effects of the compound on MCF7 breast cancer cells were investigated. The researchers observed that treatment with the compound resulted in increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis. This suggests that the compound may activate apoptotic pathways in cancer cells.
Q & A
Q. What are the key synthetic methodologies for preparing 9-amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one?
The synthesis typically involves coupling reactions between halogenated quinones and aminophenol derivatives. For example, 6-chloro-5H-benzo[a]phenoxazin-5-one intermediates (prepared via anhydrous base-catalyzed coupling of 2,3-dichloro-1,4-naphthoquinone with 2-aminophenol) can undergo Suzuki-Miyaura cross-coupling or Stille coupling to introduce dithiarsolane groups . Optimization requires careful selection of catalysts (e.g., Pd(0)/Xphos), solvents (benzene/ethanol mixtures), and temperature control (room temperature to reflux).
Q. How should researchers purify and characterize this compound?
Purification methods include column chromatography (silica gel with n-hexane/ethyl acetate gradients) and recrystallization from ethanol-water mixtures . Characterization relies on NMR (¹H/¹³C) to confirm substituent positions, mass spectrometry (ESI+) for molecular weight validation, and HPLC (≥95% purity criteria) .
Q. What basic biological assays are suitable for initial activity screening?
In vitro antimicrobial assays (e.g., MIC against bacterial/fungal strains) and cytotoxicity studies (e.g., MTT assays on cancer cell lines) are standard. For fluorescent derivatives, confocal microscopy can track cellular uptake, as seen in NIR probes like BR-1 for detecting hypochlorous acid in arthritis models .
Advanced Research Questions
Q. How can structural modifications enhance photophysical or biological properties?
Introducing electron-donating/withdrawing groups (e.g., nitro, methyl, or aryl substituents) via cross-coupling (Suzuki, Stille) or alkynylation modulates fluorescence quantum yield or bioactivity. For example, 6-(thiophen-2-yl) derivatives show improved optoelectronic properties, while styryl groups enhance anticancer activity . Computational modeling (DFT) aids in predicting electronic transitions and binding affinities .
Q. What strategies resolve contradictions in reaction yields or biological data?
Discrepancies in Suzuki-Miyaura coupling yields may arise from catalyst loading or boronic acid purity. Systematic optimization (e.g., varying Pd catalysts, bases like NaOAc, or solvent systems) is critical. For conflicting bioactivity results, validate assay conditions (e.g., cell line specificity, ROS interference in fluorescence probes) .
Q. How can mechanistic insights improve synthetic efficiency?
Mechanistic studies (e.g., kinetic isotopic effects, intermediate trapping) reveal rate-limiting steps. For example, base-catalyzed coupling of quinones with aminophenol proceeds via nucleophilic aromatic substitution, where anhydrous conditions prevent hydrolysis of chloro intermediates .
Q. What advanced techniques validate target engagement in biological systems?
Molecular docking and HDAC inhibition assays (e.g., for phenoxazine-based hydroxamic acids) identify binding modes with proteins. For fluorescent probes, time-resolved spectroscopy and in vivo imaging in disease models (e.g., inflamed tissues) confirm specificity .
Methodological Considerations
Q. How to optimize solvent systems for cross-coupling reactions?
Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while benzene/ethanol mixtures improve regioselectivity in Stille couplings. Additives like molecular sieves absorb water, critical for moisture-sensitive reactions .
Q. What analytical workflows ensure reproducibility in complex syntheses?
Implement real-time monitoring (e.g., TLC, in situ IR) for intermediate stability. Use standardized protocols for quenching (e.g., brine/ether extraction) and drying (anhydrous MgSO₄) to minimize batch-to-batch variability .
Q. How to design comparative studies for structure-activity relationships (SAR)?
Synthesize analogs with systematic substituent variations (e.g., halogens, aryl groups) and evaluate against a panel of biological targets. For example, 6-methyl vs. 6-nitro derivatives show distinct cytotoxic profiles in benzo[a]phenoxazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
